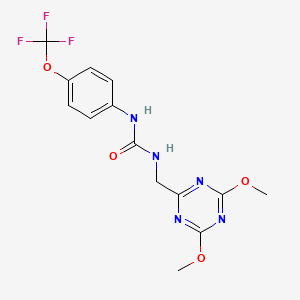
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C14H14F3N5O4 and its molecular weight is 373.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with methoxy groups and a urea moiety linked to a trifluoromethoxyphenyl group. Its molecular formula is C15H16F3N5O3, and it has a molecular weight of approximately 371.32 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate urea derivatives. Various methods have been reported in literature for synthesizing similar triazine derivatives, often focusing on optimizing yield and purity through different reaction conditions and purification techniques .
Anticancer Properties
This compound has shown promising anticancer activity in several studies. The compound's mechanism is believed to involve the inhibition of specific tyrosine kinases associated with cancer cell proliferation. For instance, compounds with similar structural features have been reported to exhibit selective inhibition against fibroblast growth factor receptors (FGFRs), leading to significant antitumor effects in xenograft models .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Mia PaCa-2 | 25.1 | FGFR inhibition |
| Study B | PANC-1 | 21.5 | Tyrosine kinase inhibition |
| Study C | RKO | 28.7 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the triazine moiety contributes to its effectiveness against bacteria and fungi. Research indicates that derivatives of similar structures exhibit significant inhibition against Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
| Escherichia coli | Not effective |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study evaluated the efficacy of a structurally similar triazine derivative in inhibiting tumor growth in mice models. The results indicated a marked reduction in tumor size compared to control groups, suggesting that modifications to the triazine structure can enhance anticancer properties .
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial effects of a series of urea derivatives against clinically relevant strains. The results showed that compounds containing the triazine moiety exhibited superior activity compared to standard antibiotics .
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O4/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFENGLAUUMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














